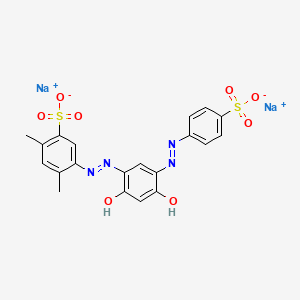
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt is an organic compound with the chemical formula C24H16N6Na2O8S2 . This compound is known for its deep red color in solution and its solubility in water, forming stable solutions . It is primarily used as a dye in the dye industry, as a protein dye in biochemical research, and as a fluorescent marker in biological fluorescence microscopy .
Preparation Methods
The synthesis of Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt typically involves an azo coupling reaction. The process begins with the reaction of aniline with sulfonated aniline, followed by a reaction with sodium nitrite. The final product is obtained through a secondary coupling reaction . Industrial production methods follow similar synthetic routes, ensuring the compound’s purity and stability for various applications .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles or electrophiles depending on the desired substitution . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Employed as a protein dye in biochemical research to study protein structures and functions.
Medicine: Utilized in diagnostic procedures and as a marker in fluorescence microscopy.
Industry: Applied in the dye industry for coloring textiles and other materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it binds to proteins, allowing researchers to visualize and study protein structures and interactions. The pathways involved in its mechanism of action include the formation of stable complexes with proteins and other biomolecules .
Comparison with Similar Compounds
Benzenesulfonic acid, 5-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-2,4-dimethyl-, disodium salt is unique due to its specific structure and properties. Similar compounds include other azo dyes with sulfonic acid groups, such as:
- Disodium 4-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)benzenesulfonate
- Disodium 4-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)benzenesulfonate
These compounds share similar properties but differ in their specific applications and reactivity .
Properties
CAS No. |
72749-81-6 |
|---|---|
Molecular Formula |
C20H16N4Na2O8S2 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
disodium;5-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]-2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H18N4O8S2.2Na/c1-11-7-12(2)20(34(30,31)32)9-15(11)22-24-17-8-16(18(25)10-19(17)26)23-21-13-3-5-14(6-4-13)33(27,28)29;;/h3-10,25-26H,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI Key |
WDCXWWZKWNFEKH-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])O)O)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















